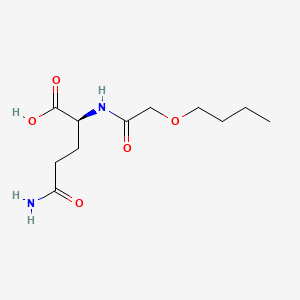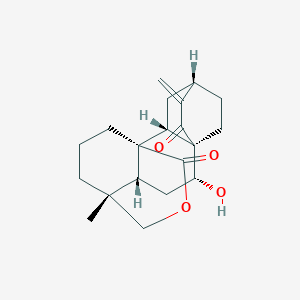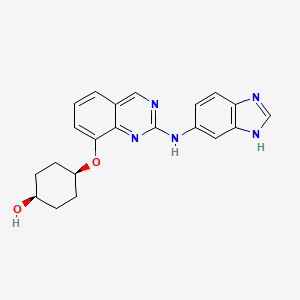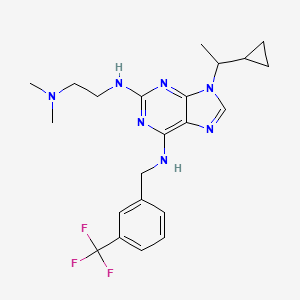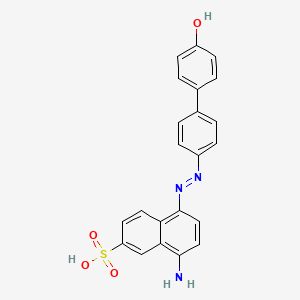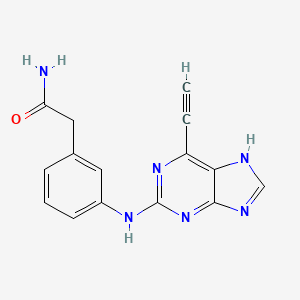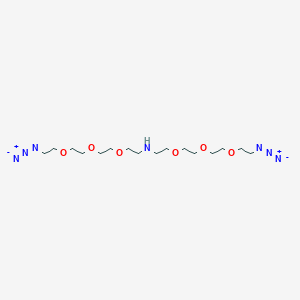
NH-双(PEG3-叠氮基)
描述
NH-bis(PEG3-azide) is a PEG derivative containing an amino group with two azide groups . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls . The azide groups enable PEGylation via Click Chemistry .
Synthesis Analysis
NH-bis(PEG3-azide) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of NH-bis(PEG3-azide) is C16H33N7O6 . It has a molecular weight of 419.48 g/mol .Chemical Reactions Analysis
NH-bis(PEG3-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis
NH-bis(PEG3-azide) has a molecular weight of 419.48 g/mol . The chemical formula is C16H33N7O6 .科学研究应用
纳米技术和材料科学
用于成像和治疗的纳米片复合材料:(Wang 等人,2015) 的研究详细介绍了 2D PEG 化 MoS2/Bi2 S3 复合纳米片的构建。这些纳米片在肿瘤诊断和治疗中提供了有希望的应用,展示了 PEG 衍生物在先进医学成像和治疗技术中的效用。
用于成像和测量的量子点:(Zhan 等人,2016) 的研究展示了使用具有 PEG 片段和叠氮基官能团的配体创建量子点。这些点在生物正交偶联技术中具有应用,这对于成像和测量配体密度至关重要。
催化和化学合成:(Lazreg 等人,2017) 的研究表明,双-NHC 和混合 NHC/PR3 铜(I)配合物可以作为叠氮化物-炔烃环加成反应的有效催化剂,这是化学合成中的一个关键过程,表明 NHC 衍生物在催化中的相关性。
聚合物合成:在 (Coady 等人,2009) 的工作中,双(N-杂环卡宾)与双(叠氮化物)偶联导致共轭聚三嗪的产生,为具有潜在电子应用的新型聚合物结构提供了见解。
生物医学和药物递送
基于树状聚合物的药物递送:(Khandare 等人,2006) 的研究讨论了树状聚合物和线性双(PEG)聚合物与紫杉醇偶联的使用,突出了聚合物结构在增强药物溶解度和功效中的作用。
蛋白质的 PEG 化:(Brocchini 等人,2008) 的研究提出了一种使用二硫键对蛋白质进行位点特异性 PEG 化的方法,说明了 PEG 衍生物在开发更有效的生物制药中的重要性。
作用机制
Target of Action
NH-bis(PEG3-azide) is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are composed of two distinct ligands joined by a linker . One of these ligands binds to a specific protein target, while the other binds to an E3 ubiquitin ligase .
Mode of Action
The mode of action of NH-bis(PEG3-azide) involves the interaction of the compound with its targets, leading to changes in the target proteins. When the PROTAC binds to both the target protein and the E3 ligase, it triggers the ubiquitin-proteasome system within cells to degrade the target protein . This provides a mechanism for targeted protein degradation .
Biochemical Pathways
The biochemical pathway affected by NH-bis(PEG3-azide) is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within cells . By triggering this system, NH-bis(PEG3-azide) can selectively degrade target proteins .
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of the protac molecules it helps to synthesize .
Result of Action
The result of the action of NH-bis(PEG3-azide) is the degradation of the target protein. This is achieved through the ubiquitin-proteasome system, which is triggered when the PROTAC molecule binds to both the target protein and the E3 ligase .
Action Environment
The action environment of NH-bis(PEG3-azide) is within the cells where the ubiquitin-proteasome system operates
安全和危害
未来方向
生化分析
Biochemical Properties
NH-bis(PEG3-azide) is known for its role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are composed of two distinct ligands connected by a linker, one of which binds to a specific protein target, while the other binds to an E3 ubiquitin ligase. NH-bis(PEG3-azide) serves as the linker in these reactions, enabling the selective degradation of target proteins through the ubiquitin-proteasome system . The azide group in NH-bis(PEG3-azide) interacts with alkyne-containing molecules, facilitating the formation of triazole linkages, which are crucial for the stability and functionality of PROTACs .
Cellular Effects
NH-bis(PEG3-azide) influences various cellular processes by facilitating the degradation of target proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of specific proteins. For example, the use of NH-bis(PEG3-azide) in PROTACs can lead to the degradation of proteins involved in cell cycle regulation, apoptosis, and other critical cellular functions . The ability to selectively degrade target proteins makes NH-bis(PEG3-azide) a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of NH-bis(PEG3-azide) involves its role as a linker in PROTACs. When NH-bis(PEG3-azide) is used in the synthesis of PROTACs, it facilitates the binding of the target protein to the E3 ubiquitin ligase. This interaction triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . The azide group in NH-bis(PEG3-azide) enables the formation of stable triazole linkages with alkyne-containing molecules, ensuring the stability and functionality of the PROTACs .
Temporal Effects in Laboratory Settings
In laboratory settings, NH-bis(PEG3-azide) has shown stability under various conditions. It can be stored in its pure form at -20°C for up to three years and in solution at -80°C for up to six months . The long-term effects of NH-bis(PEG3-azide) on cellular function have been observed in both in vitro and in vivo studies, where it has demonstrated consistent performance in facilitating protein degradation over time .
Dosage Effects in Animal Models
The effects of NH-bis(PEG3-azide) vary with different dosages in animal models. Studies have shown that at lower dosages, NH-bis(PEG3-azide) effectively promotes the degradation of target proteins without causing significant toxicity . At higher dosages, there may be threshold effects and potential adverse effects, including toxicity and off-target protein degradation . It is essential to optimize the dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
NH-bis(PEG3-azide) is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . The azide group in NH-bis(PEG3-azide) enables its incorporation into PROTACs, which are then metabolized through the ubiquitin-proteasome pathway .
Transport and Distribution
Within cells and tissues, NH-bis(PEG3-azide) is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG-based structure allows for efficient transport and distribution, ensuring its availability for biochemical reactions . The azide group in NH-bis(PEG3-azide) facilitates its localization and accumulation in specific cellular compartments, enhancing its effectiveness in protein degradation .
Subcellular Localization
NH-bis(PEG3-azide) exhibits subcellular localization that is crucial for its activity and function. The compound’s PEG-based structure and azide group enable it to target specific compartments or organelles within the cell . This targeted localization ensures that NH-bis(PEG3-azide) can effectively participate in biochemical reactions, such as the formation of PROTACs, within the desired subcellular regions .
属性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N7O6/c17-22-20-3-7-26-11-15-28-13-9-24-5-1-19-2-6-25-10-14-29-16-12-27-8-4-21-23-18/h19H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYUGXCRFRUVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118236 | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258939-39-7 | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258939-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


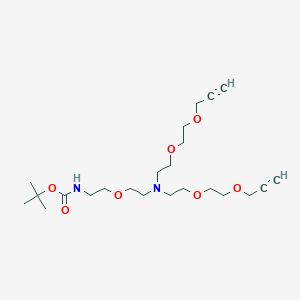
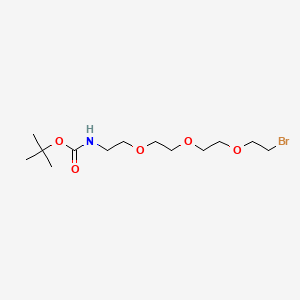



![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)
